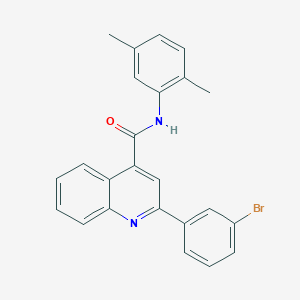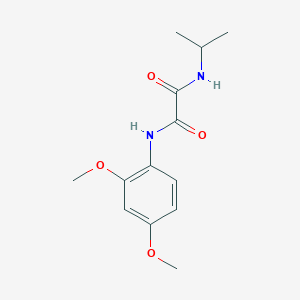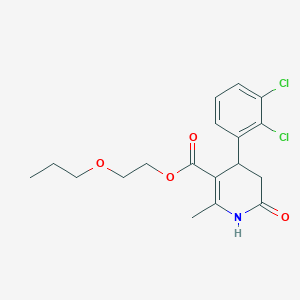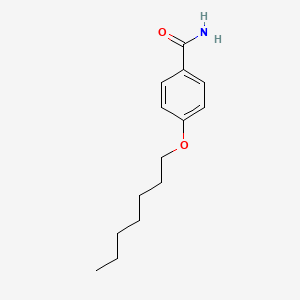
1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CDDP, is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine and biology. This compound has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit DNA synthesis and repair, leading to cell death. In Alzheimer's disease, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to contribute to the development of the disease. In diabetes, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate AMPK, a protein that plays a key role in regulating glucose metabolism.
Biochemical and Physiological Effects:
1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its well-documented biochemical and physiological effects, which make it a reliable tool for studying various diseases and biological processes. However, one limitation of using 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several potential future directions for research on 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new derivatives of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione that may possess improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which may lead to the development of new treatments for various diseases. Finally, further research is needed to fully understand the advantages and limitations of using 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments, which may help to optimize its use as a research tool.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of cyclohexanone with malonic acid in the presence of acetic anhydride to form 2-cyclohexylidenemalononitrile. This compound is then reacted with 3,4-dihydroxybenzaldehyde to yield the final product, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the formation of amyloid beta plaques, which are believed to contribute to the development of the disease. In diabetes research, 1-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve insulin sensitivity and glucose uptake.
Propiedades
IUPAC Name |
(5Z)-1-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-13-7-6-10(9-14(13)21)8-12-15(22)18-17(24)19(16(12)23)11-4-2-1-3-5-11/h6-9,11,20-21H,1-5H2,(H,18,22,24)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIBVERQBBHAKA-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)
![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide](/img/structure/B4879244.png)
![3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4879258.png)
